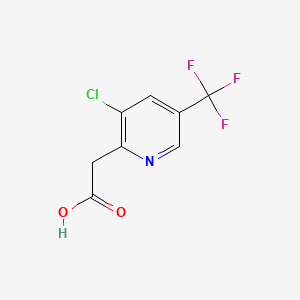

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Übersicht

Beschreibung

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is a fluorinated pyridine derivative with a molecular formula of C8H4ClF3N2. This compound is characterized by the presence of a chloro group and a trifluoromethyl group on the pyridine ring, which significantly influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

Halogenation and Substitution Reactions: The synthesis of this compound often involves halogenation reactions where a pyridine derivative is subjected to chlorination and trifluoromethylation.

Cyclization Reactions: Cyclization reactions can be employed to form the pyridine ring, followed by subsequent functional group modifications to introduce the chloro and trifluoromethyl groups.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Types of Reactions:

Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction Reactions: Reduction reactions can be used to convert the compound into its corresponding reduced forms.

Substitution Reactions: Substitution reactions involving the chloro and trifluoromethyl groups can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Alcohols and amines.

Substitution Products: Different halogenated and trifluoromethylated derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicide Use

One of the primary applications of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is as a metabolite of the fungicide Fluopyram. It has shown effectiveness in controlling various fungal diseases in crops, particularly in vegetables. The compound acts by inhibiting specific enzymes critical for fungal growth and reproduction, thus providing a means to protect crops from pathogenic fungi .

Efficacy Studies

Recent studies have demonstrated that this compound significantly reduces the incidence of fungal infections in crops such as tomatoes and cucumbers. For instance, field trials indicated a reduction of up to 80% in disease severity when applied at recommended dosages .

Pharmaceutical Research

Potential Drug Development

In pharmaceutical research, this compound is being investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for developing new drugs aimed at treating various diseases.

Case Studies

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit promising antimicrobial properties against both bacterial and fungal strains. In vitro studies reported effective inhibition of growth for several pathogens, suggesting potential applications in developing new antimicrobial agents .

- Cancer Research : Preliminary investigations into the compound's effects on cancer cell lines have revealed that it may induce apoptosis in specific cancer types. This property is being explored further as part of ongoing cancer treatment research .

Biochemical Applications

Research Tool

The compound serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its ability to inhibit certain enzymes makes it useful for probing biochemical mechanisms within cells.

Experimental Applications

Researchers utilize this compound to:

- Investigate the role of specific enzymes in metabolic pathways.

- Study the effects of chemical inhibitors on cellular processes.

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Agriculture | Fungicide metabolite | Effective against fungal diseases in crops |

| Pharmaceutical Research | Potential drug candidate | Antimicrobial and anticancer properties |

| Biochemical Research | Enzyme inhibitor | Useful for studying metabolic pathways |

Wirkmechanismus

The mechanism by which 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, influencing biological pathways and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid moiety.

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Different position of the halogen atoms.

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile: Similar core structure but with a nitrile group instead of an acetic acid group.

Uniqueness: 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid is unique due to its combination of chloro and trifluoromethyl groups on the pyridine ring, which imparts distinct chemical and physical properties compared to similar compounds.

Biologische Aktivität

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, also known as Fluopyram-PAA, is a compound with significant biological activity, particularly in agricultural applications as a fungicide metabolite. Its molecular formula is C8H5ClF3NO2, and it possesses a molecular weight of 239.58 g/mol. This article delves into its biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy and safety.

The compound features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, which are critical for its biological activity. The presence of these substituents enhances the compound's lipophilicity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1000522-34-8 |

| Molecular Formula | C8H5ClF3NO2 |

| Molecular Weight | 239.58 g/mol |

| Physical Form | Solid |

| Color | Off-white |

| Storage Temperature | 2-8°C |

Antifungal Properties

Fluopyram-PAA is primarily recognized for its antifungal properties. It is used in the treatment of various crops to combat fungal pathogens. The compound acts by inhibiting the growth of fungi through disruption of cellular processes, although the precise mechanism remains under investigation.

Research indicates that the trifluoromethyl group enhances the compound's ability to penetrate fungal cell membranes, leading to increased efficacy against pathogens such as Botrytis cinerea and Fusarium spp. Studies have shown that derivatives with this group exhibit improved antifungal activity compared to their non-fluorinated counterparts .

Case Studies

-

Efficacy Against Fungal Pathogens

A study published in the Journal of Agricultural and Food Chemistry demonstrated that Fluopyram-PAA effectively reduced fungal biomass in treated crops compared to untreated controls. The study reported a significant decrease in disease incidence among crops treated with this compound . -

Safety Profile

In terms of safety, research indicates that while Fluopyram-PAA exhibits antifungal activity, it shows low toxicity to mammalian cells at therapeutic doses. Toxicity studies conducted on various cell lines revealed minimal adverse effects, supporting its use in agricultural settings . -

Environmental Impact

Environmental assessments have indicated that Fluopyram-PAA degrades relatively quickly in soil and does not accumulate significantly in plant tissues, suggesting a favorable environmental profile for agricultural use .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of Fluopyram-PAA and its analogs. The inclusion of electron-withdrawing groups like trifluoromethyl has been shown to enhance biological activity significantly:

| Compound Structure | Activity Level |

|---|---|

| Non-fluorinated analog | Low |

| Trifluoromethyl-substituted analog | High |

Eigenschaften

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMWOZJSLGQSQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696837 | |

| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000522-34-8 | |

| Record name | (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000522348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8LA01CDAP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.